7-Methylbenzo(b)fluoranthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95741-52-9 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
17-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-9-17-18-11-5-10-16-15-8-3-2-7-14(15)12-19(20(13)17)21(16)18/h2-12H,1H3 |
InChI Key |
VKNFQQJYRZDPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC4=C3C2=CC5=CC=CC=C45 |
Origin of Product |
United States |
Synthetic Methodologies and Analogous Compound Preparation
Chemical Synthesis Pathways for Benzo(b)fluoranthene (B32983) Derivatives
The synthesis of the benzo(b)fluoranthene core can be achieved through several methodologies, often involving the construction of the fused ring system from simpler aromatic precursors. One established method involves the condensation of fluorene (B118485) with 2-chlorobenzaldehyde (B119727) in the presence of a base such as sodium methoxide. This reaction forms a 9-(2-chlorobenzylidene)fluorene intermediate. Subsequent dehydrohalogenative ring closure can then yield the benzo(b)fluoranthene skeleton epa.gov.
Other synthetic strategies for benzo(b)fluoranthene and its derivatives include tandem reactions involving benzynes. For instance, the cycloaddition of benzynes with fluorene-derived alkenes has been developed for the synthesis of various polyaromatic hydrocarbons, including the benzo(b)fluoranthene framework. Additionally, photochemical methods offer a distinct route; for example, the direct photochemical conversion of alkynylated chalcones can lead to the formation of substituted benzo[b]fluorenes, which are structurally related to benzo(b)fluoranthenes acs.org.
Targeted Synthesis of Methylated Benzo(b)fluoranthene Isomers for Comparative Studies
The targeted synthesis of methylated benzo(b)fluoranthene isomers is essential for comparative toxicological studies, which aim to understand how the position of a methyl group influences the mutagenic and carcinogenic properties of the parent compound. A significant body of research has focused on the synthesis and biological evaluation of a series of monomethylated and dimethylated benzo(b)fluoranthenes.
In a key comparative study, 7-Methylbenzo(b)fluoranthene was synthesized along with other isomers, including 1-, 3-, 8-, 9-, and 12-methylbenzo(b)fluoranthene, as well as 5,6- and 1,3-dimethylbenzo(b)fluoranthene (B12714676) nih.gov. While the precise, detailed synthetic pathway for each isomer is not extensively elaborated in all publicly available literature, the purpose of their synthesis was to assess their mutagenicity towards Salmonella typhimurium TA 100 and their tumor-initiating activity on mouse skin nih.gov.
The findings from these comparative studies revealed significant differences in the biological activities of the various methylated isomers. For instance, 3-Methylbenzo(b)fluoranthene and 1,3-dimethylbenzo(b)fluoranthene were identified as strong tumor initiators, exhibiting greater activity than the parent compound, benzo(b)fluoranthene. In contrast, this compound, along with the 1-, 8-, 9-, and 12-methyl isomers, were found to be less tumorigenic than benzo(b)fluoranthene. In terms of mutagenicity, dose-dependent activity was observed for benzo(b)fluoranthene, 3-methylbenzo(b)fluoranthene, and 1,3-dimethylbenzo(b)fluoranthene, while the other tested compounds, including this compound, were inactive at the tested doses nih.gov. These results underscore the importance of targeted synthesis to enable the exploration of how subtle structural modifications dramatically alter the biological properties of these PAHs.
Table 1: Comparative Biological Activity of Methylated Benzo(b)fluoranthene Isomers
| Compound | Mutagenicity (S. typhimurium TA 100) | Tumor-Initiating Activity (Mouse Skin) |
|---|---|---|
| Benzo(b)fluoranthene (BbF) | Active | Active |
| 1-Methylbenzo(b)fluoranthene | Inactive | Less active than BbF |
| 3-Methylbenzo(b)fluoranthene | Active | More active than BbF |
| This compound | Inactive | Less active than BbF |
| 8-Methylbenzo(b)fluoranthene | Inactive | Less active than BbF |
| 9-Methylbenzo(b)fluoranthene | Inactive | Less active than BbF |
| 12-Methylbenzo(b)fluoranthene | Inactive | Less active than BbF |
| 1,3-Dimethylbenzo(b)fluoranthene | Active | More active than BbF |
| 5,6-Dimethylbenzo(b)fluoranthene | Inactive | Less active than BbF |
Preparation of Isotopic or Functionalized Analogues for Mechanistic Probing (e.g., Labeled Analogues)
The preparation of isotopically labeled or functionalized analogues of PAHs is a critical tool for probing the mechanisms of their metabolic activation, DNA adduction, and detoxification. The incorporation of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) allows for the tracing of the molecule through complex biological systems and the identification of metabolites.
Despite the importance of such tools, a detailed review of the scientific literature did not yield specific examples of the synthesis of isotopically labeled or functionalized analogues of This compound for mechanistic probing. While general methods for the isotopic labeling of PAHs are well-established, and studies on the metabolites of the parent compound, benzo(b)fluoranthene, have been conducted, the application of these techniques to the 7-methyl isomer is not prominently documented in publicly available research. The synthesis of such labeled compounds would be a valuable future endeavor to elucidate the specific metabolic pathways and mechanisms of action of this compound.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Identification of 7-Methylbenzo(b)fluoranthene and its Metabolites
Chromatographic methods are fundamental to the analysis of this compound, providing the necessary separation for accurate identification and quantification.
Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone for the analysis of PAHs like this compound. The technique offers high sensitivity and the ability to identify compounds based on their mass spectra. In typical GC/MS analysis of complex mixtures containing PAHs, compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. For instance, in the analysis of motorcycle exhaust particulate extract, benzo(b)fluoranthene (B32983), a related compound, was identified with a specific retention time. researchgate.net
Advancements in GC/MS technology, such as the use of specialized columns and optimized conditions, have improved the separation of isobaric PAHs—compounds with the same molecular weight but different structures. For example, the Rxi-SVOCms column has demonstrated good separation of benzo(b)fluoranthene and benzo(k)fluoranthene. restek.com Furthermore, the use of hydrogen as a carrier gas with a specialized HydroInert source in GC/MS systems can provide excellent peak shape, sensitivity, and linearity for PAH analysis. hpst.cz
Table 1: Example GC/MS Conditions for PAH Analysis
| Parameter | Condition |
| Column | Rtx-35 (30 m, 0.32 mm I.D., 0.25 µm df) |
| Inlet Mode | Splitless |
| Vaporizing Chamber Temp | 300°C |
| Oven Temperature Program | 90°C (2 min) → 5°C/min → 320°C (12 min) |
| Mass Spectrometer | Quadrupole |
| Data sourced from Shimadzu Application Note. shimadzu.com |
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of PAHs. When coupled with advanced detectors like Ultraviolet (UV) and Fluorescence (FLD), HPLC offers high sensitivity and selectivity. hplc.euingenieria-analitica.com Fluorescence detectors are particularly advantageous for PAH analysis as very few compounds naturally fluoresce, which helps to discriminate against matrix components. ingenieria-analitica.com Wavelength programming on fluorescence detectors can be used to optimize sensitivity for specific PAHs. ingenieria-analitica.comcdc.gov
A study on the analysis of PAHs in seafood utilized a modified QuEChERS extraction method followed by HPLC-FLD. fda.gov This method demonstrated the capability to screen for fifteen parent PAHs, including benzo(b)fluoranthene. fda.gov The chromatographic separation was achieved using a polymeric C18 stationary phase designed for PAH analysis with gradient elution. fda.gov
Table 2: HPLC-FLD Wavelength Program for PAH Detection
| Time (min) | Excitation (nm) | Emission (nm) |
| 0.00 | 260 | 352 |
| 11.50 | 248 | 370 |
| 15.00 | 290 | 430 |
| 19.50 | 290 | 500 |
| This table is a representative example and specific wavelengths may vary based on the target analytes and instrumentation. |
Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. gcms.cz This technique is particularly valuable for resolving complex mixtures of isomers, a common challenge in the analysis of alkylated PAHs. mdpi.comnih.gov In GCxGC, the effluent from the first column is subjected to a second, different column for further separation, resulting in a two-dimensional chromatogram with greatly increased peak capacity. gcms.cz
The increased resolution of GCxGC can help to separate co-eluting isomers that would otherwise be difficult to distinguish using traditional GC-MS. mdpi.com For example, it can aid in the separation, identification, and quantitation of alkylated PAHs in complex environmental matrices. nih.gov The enhanced sensitivity of GCxGC-MS is also a key advantage, allowing for the detection of trace-level compounds. mdpi.com
Spectroscopic Characterization Techniques (e.g., Fluorescence Spectroscopy in Mechanistic Studies)
Fluorescence spectroscopy is a valuable tool in mechanistic studies involving PAHs. The technique is highly sensitive and can provide information about the electronic structure and environment of fluorescent molecules. In the context of this compound, fluorescence spectroscopy can be used to study its interactions with biological macromolecules and to investigate the mechanisms of its metabolic activation and toxicity.
Methodological Considerations for Quantification in Complex Matrices
The quantification of this compound in complex matrices such as soil, sediment, and biological tissues presents several challenges. thermofisher.com These matrices contain a multitude of other compounds that can interfere with the analysis, necessitating robust sample preparation and cleanup procedures. helcom.fi
Key considerations include:
Sample Extraction: Efficient extraction of the target analyte from the matrix is crucial. Techniques like accelerated solvent extraction may be employed.
Sample Cleanup: Removal of interfering compounds is necessary to ensure accurate quantification. This can be achieved through techniques like column chromatography. cdc.gov
Matrix Effects: The sample matrix can enhance or suppress the analytical signal, leading to inaccurate results. The use of matrix-matched standards or isotopic internal standards can help to mitigate these effects.
A significant challenge in the analysis of alkylated PAHs is the separation of numerous isomers. mdpi.com Compounds like this compound exist alongside other methyl-substituted isomers, as well as the parent compound and other alkylated derivatives. These isomers often have very similar physical and chemical properties, making their chromatographic separation difficult. mdpi.com
The co-elution of isomers can lead to inaccurate quantification and identification. mdpi.com While no single stationary phase can resolve all PAH isomers, the use of specialized columns, such as those with a 50% phenyl methylpolysiloxane phase, can improve the separation of critical isobaric compounds. fishersci.com Ultimately, techniques like GCxGC-MS offer the most powerful solution for resolving these complex mixtures of isomers. mdpi.comnih.gov
Optimization of Relative Response Factors for Accurate Quantification
The accurate quantification of this compound in complex environmental matrices presents a significant analytical challenge, primarily revolving around the determination and optimization of its relative response factor (RRF). The RRF is a critical parameter in chromatographic analysis, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS), as it corrects for the differences in instrument response between a target analyte and a chosen internal standard. For polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, the assumption of a uniform response factor can lead to considerable inaccuracies in reported concentrations.
Detailed research into the quantification of alkylated PAHs has revealed that the common practice of using the RRF of the parent, non-alkylated PAH for its methylated counterparts can result in a significant underestimation of the actual concentration. Studies have demonstrated that this approach can underestimate the concentration of alkylated PAHs by a factor ranging from 1.2 to as high as 6.7. This discrepancy arises from differences in the physicochemical properties and chromatographic behavior between the parent PAH and its alkylated homologs, which in turn affects their ionization efficiency and detector response.
In the context of this compound, this means that relying on the RRF of benzo(b)fluoranthene would likely produce erroneously low quantitative results. The optimization of a specific RRF for this compound is therefore essential for achieving accurate and reliable data. This process typically involves the analysis of a certified reference standard of this compound across a range of concentrations against a consistent concentration of an internal standard.
The establishment of an accurate RRF is dependent on several experimental factors that must be carefully controlled and optimized. These include the selection of an appropriate internal standard that closely mimics the chromatographic behavior and ionization characteristics of this compound. Furthermore, the parameters of the analytical instrument, such as the GC temperature program, carrier gas flow rate, and MS ionization energy, must be finely tuned to ensure optimal separation and detection.
Despite the clear need for a specific RRF for this compound, the availability of certified reference materials and detailed, peer-reviewed studies focusing solely on the RRF optimization for this particular compound is limited. This scarcity of data underscores a broader challenge in the analytical chemistry of alkylated PAHs. The vast number of isomers and the commercial unavailability of analytical standards for many of these compounds hinder the development of compound-specific quantification methods.
Metabolic Activation Pathways and Associated Enzyme Systems
Phase I Metabolism: Oxidative Transformations Leading to Reactive Intermediates
Phase I metabolism is the initial step in the biotransformation of PAHs and is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions convert the lipophilic parent compound into various oxidized metabolites, some of which are highly reactive electrophiles capable of interacting with cellular macromolecules.
The metabolic activation of PAHs is initiated by CYP-dependent monooxygenases nih.govresearchgate.net. Enzymes such as CYP1A1 and CYP1B1 play a crucial role in the metabolism of these compounds nih.govbiorxiv.org. For benzo(b)fluoranthene (B32983), metabolism by CYP enzymes leads to the formation of reactive epoxides on the aromatic ring system biorxiv.org. These epoxides are key intermediates that can undergo several subsequent reactions.
CYP enzymes catalyze a variety of oxidation reactions, including epoxidation of the aromatic rings and hydroxylation mdpi.commdpi.com. In the case of 7-Methylbenzo(b)fluoranthene, it is anticipated that CYP enzymes catalyze the formation of arene oxides (epoxides) at various positions on the benzo(b)fluoranthene backbone. Furthermore, the methyl group itself can be a target for hydroxylation, a common metabolic pathway for alkylated PAHs, which would lead to the formation of a hydroxymethyl derivative nih.gov. This process is analogous to the metabolism of other methylated PAHs like 7-methylbenz[a]anthracene, which is converted to its hydroxymethyl derivative by rat liver homogenates scilit.com.
The epoxide intermediates formed by CYP action are substrates for further metabolism. These reactive molecules can undergo spontaneous rearrangement to form phenols or be enzymatically hydrated to form trans-dihydrodiols.
Studies on the metabolism of the parent compound, benzo(b)fluoranthene, by rat liver supernatant have identified several major phenolic and dihydrodiol metabolites. The primary phenols formed are 5- and 6-hydroxybenzo(b)fluoranthene and 4- and 7-hydroxybenzo(b)fluoranthene nih.govnih.gov. The principal dihydrodiol identified under these conditions is trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene nih.govnih.gov. It is highly probable that this compound follows a similar pathway, yielding a variety of hydroxylated (phenolic) derivatives and dihydrodiols at various positions on the ring structure, in addition to potential hydroxylation at the methyl group.
The conversion of arene oxides to dihydrodiols is catalyzed by the enzyme epoxide hydrolase (EH) nih.gov. This enzymatic hydration is a critical step in PAH metabolism. While often considered a detoxification step because it neutralizes the reactive epoxide, the resulting dihydrodiol can be a substrate for a second round of CYP-mediated epoxidation. This subsequent reaction can form dihydrodiol epoxides, which are often the ultimate carcinogenic metabolites of many PAHs, as they are highly reactive and can form stable adducts with DNA nih.govresearchgate.netoup.com. Therefore, epoxide hydrolase plays a dual role in both the detoxification and, paradoxically, the metabolic activation of PAHs.
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Table 1: Key Enzymes and Metabolites in Phase I Metabolism of Benzo(b)fluoranthene and Related PAHs
This table summarizes the primary enzymes involved in Phase I metabolism and the types of metabolites formed, based on studies of benzo(b)fluoranthene and other methylated PAHs.
| Enzyme System | Enzyme Examples | Substrate (Example) | Primary Reaction | Resulting Metabolites |
|---|---|---|---|---|
| Cytochrome P450 | CYP1A1, CYP1B1 | Benzo(b)fluoranthene | Epoxidation, Hydroxylation | Arene oxides (epoxides), Phenols (e.g., 4-, 5-, 6-, 7-hydroxy-BbF) |
| Cytochrome P450 | CYP enzymes | This compound (Predicted) | Epoxidation, Hydroxylation | Arene oxides, Phenols, Hydroxymethyl derivatives |
| Epoxide Hydrolase | Microsomal EH (mEH) | Benzo(b)fluoranthene-epoxide | Hydration | trans-Dihydrodiols (e.g., trans-11,12-dihydroxy-BbF) |
Phase II Metabolism: Conjugation Reactions for Enhanced Excretion
Following Phase I oxidation, the resulting metabolites, which now possess hydroxyl groups, undergo Phase II conjugation reactions researchgate.net. These reactions involve the attachment of small, polar, endogenous molecules, which significantly increases the water solubility of the metabolites, thereby facilitating their elimination from the body via urine or bile nih.gov.
Glucuronidation and sulfation are major Phase II pathways for phenolic and dihydrodiol metabolites of PAHs frontiersin.orgresearchgate.netnih.gov.
Glucuronidation: This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). UGTs transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of the PAH metabolites nih.gov. Studies on the related compound benzo(k)fluoranthene have shown that its hydroxylated metabolites exist mainly in conjugated forms, indicating efficient glucuronidation and/or sulfation nih.gov.
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the metabolites frontiersin.orgnih.gov. For many phenolic compounds, sulfation is a significant metabolic route nih.gov. SULT1A1 is a key enzyme involved in the sulfation of PAH catechols, which serves as a critical detoxification pathway frontiersin.org.
It is expected that the hydroxylated metabolites of this compound are readily conjugated via these two pathways.
The highly reactive electrophilic intermediates of PAH metabolism, such as arene oxides and dihydrodiol epoxides, are primary targets for detoxification by glutathione (B108866) (GSH) conjugation ki.seunl.pt. This reaction is catalyzed by glutathione S-transferases (GSTs), a superfamily of enzymes that play a central role in protecting cells from chemical insults nih.gov.
GSTs catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the epoxide ring, leading to the formation of a stable, water-soluble glutathione conjugate ki.seunl.pt. This process effectively neutralizes the reactive metabolite before it can bind to critical cellular targets like DNA ki.se. The resulting GSH conjugates can then be further processed through the mercapturic acid pathway for final excretion nih.gov. Different GST isozymes (e.g., GSTA1-1, GSTM1-1, GSTP1-1) exhibit varying efficiencies and selectivities toward different PAH epoxides ki.se.
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Table 2: Key Enzymes and Products in Phase II Metabolism of PAH Metabolites
This table outlines the major Phase II conjugation pathways, the enzymes involved, and the resulting conjugated products that facilitate excretion.
| Conjugation Pathway | Enzyme Family | Substrates | Conjugated Product |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Phenols, Dihydrodiols | Glucuronide conjugates |
| Sulfation | Sulfotransferases (SULTs) | Phenols, Dihydrodiols, Catechols | Sulfate conjugates |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Arene oxides, Dihydrodiol epoxides | Glutathione (GSH) conjugates |
Alternative Metabolic Activation Routes: Meso-Region Biomethylation and Benzylic Oxidation
The metabolic activation of this compound is not limited to a single pathway. Alternative routes, including modifications in the meso-region and oxidation of the methyl group, play a significant role in its biotransformation. The "meso-region" of benzo[b]fluoranthene (B1141397) refers to the chemically reactive area around the fused benzene (B151609) and fluoranthene (B47539) rings. While the term "biomethylation" typically refers to the addition of a methyl group, in the context of an already methylated compound like this compound, the focus shifts to how this existing methyl group influences metabolic processes within this reactive region.
Benzylic Oxidation: A primary alternative metabolic pathway for this compound is the oxidation of its methyl group, a process known as benzylic oxidation. This reaction is catalyzed by cytochrome P450 (CYP) enzymes and results in the formation of 7-hydroxymethylbenzo(b)fluoranthene. This benzylic alcohol can then undergo further metabolism, potentially leading to the formation of reactive esters that can bind to DNA, a critical step in chemical carcinogenesis. Studies on analogous methylated PAHs, such as 7-methylbenzo[a]pyrene, have demonstrated that benzylic oxidation is a significant metabolic route. In these studies, the formation of 7-hydroxymethyl-B[a]P has been identified as a key metabolite when incubated with rat liver microsomes. wur.nl
Comparative Analysis of Metabolic Rates and Pathways Across Biological Models (e.g., in vitro mammalian systems)
The rate and pathway of this compound metabolism can vary significantly across different biological systems, which is a crucial consideration for extrapolating experimental data to human health risk assessment. In vitro mammalian systems, such as liver microsomes from different species, are commonly used to perform these comparative analyses.
While specific quantitative data for the metabolic rate of this compound across various mammalian systems are not extensively available in the public literature, qualitative comparisons and data from structurally similar compounds allow for a representative analysis. Studies on the parent compound, benzo[b]fluoranthene, and other methylated PAHs provide insights into the expected metabolic profile.
For instance, the metabolism of benzo[b]fluoranthene in rat liver preparations has been shown to yield several metabolites, including phenols and dihydrodiols. nih.govnih.gov The introduction of a methyl group, as in this compound, is expected to introduce benzylic oxidation as an additional pathway and potentially alter the rates of ring oxidation.
A study on the mutagenicity and tumor-initiating activity of various methylated benzo[b]fluoranthenes, including the 7-methyl derivative, found that this compound was less tumorigenic than the parent compound, benzo[b]fluoranthene. nih.gov This suggests that the metabolic profile of the 7-methyl derivative may favor detoxification pathways or produce less potent ultimate carcinogens compared to the parent compound in the tested model.
The following table provides a hypothetical comparative overview of the metabolic pathways and potential rates of this compound in common in vitro mammalian systems, based on findings from related compounds. The rates are presented qualitatively due to the lack of direct quantitative comparisons in the literature.
| In Vitro System | Primary Metabolic Pathways | Relative Metabolic Rate (Qualitative) | Key Metabolites (Predicted) |
|---|---|---|---|
| Rat Liver Microsomes | Aromatic Hydroxylation, Dihydrodiol Formation, Benzylic Oxidation | Moderate to High | Hydroxy-7-methylbenzo(b)fluoranthenes, this compound-dihydrodiols, 7-Hydroxymethylbenzo(b)fluoranthene |
| Mouse Liver Microsomes | Aromatic Hydroxylation, Dihydrodiol Formation, Benzylic Oxidation | High | Hydroxy-7-methylbenzo(b)fluoranthenes, this compound-dihydrodiols, 7-Hydroxymethylbenzo(b)fluoranthene |
| Human Liver Microsomes | Aromatic Hydroxylation, Dihydrodiol Formation, Benzylic Oxidation | Low to Moderate | Hydroxy-7-methylbenzo(b)fluoranthenes, this compound-dihydrodiols, 7-Hydroxymethylbenzo(b)fluoranthene |
It is important to note that the actual metabolic rates and the predominance of specific pathways can be influenced by factors such as the specific CYP enzymes present in the microsomal preparations and the induction of these enzymes by prior exposure to other compounds.
Molecular Interactions and Dna Adduct Formation
Mechanisms of Covalent DNA Adduct Formation
The conversion of the chemically inert 7-Methylbenzo(b)fluoranthene into DNA-reactive species is a multi-step process catalyzed by cellular enzymes. Three principal mechanisms are recognized for PAHs.
| Activation Pathway | Reactive Intermediate | Primary DNA Target |
|---|---|---|
| Diolepoxide Pathway | Diol Epoxides | Exocyclic amino groups of purines (Guanine, Adenine) |
| Radical Cation Pathway | Radical Cations | N7 and C8 positions of purines |
| Orthoquinone Pathway | o-Quinones | Purine (B94841) bases (via Michael addition) |
The most widely studied and often predominant mechanism for PAH activation is the diol epoxide pathway. This process involves enzymes such as cytochrome P450s and epoxide hydrolase. For the parent compound B[b]F, studies in mouse skin have indicated that the primary activation mechanism involves the formation of a phenolic dihydrodiol epoxide. The metabolic sequence is thought to proceed via the formation of a dihydrodiol, which is then further epoxidized to a highly reactive diol epoxide. This electrophilic intermediate can then attack nucleophilic sites on DNA bases. Research suggests that for B[b]F, the major ultimate tumorigenic metabolite is a bay-region triol-epoxide, specifically a phenolic diol epoxide.
An alternative pathway for metabolic activation is through one-electron oxidation, which forms a radical cation. This reaction can be catalyzed by enzymes like cytochrome P450 peroxidases. The resulting PAH radical cation is a reactive electrophile that can bind to DNA, typically at the N7 or C8 positions of guanine (B1146940) and adenine. These adducts are often unstable and can lead to depurination, creating an apurinic (AP) site in the DNA strand, which is itself a mutagenic lesion.
A third mechanism involves the enzymatic oxidation of PAH dihydrodiols by aldo-keto reductases to form reactive ortho-quinones (o-quinones). These o-quinones, such as the benzo[a]pyrene-7,8-dione (B196088) derived from benzo[a]pyrene, are potent Michael acceptors. They can react covalently with DNA to form stable adducts. Furthermore, o-quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS). These ROS can induce oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), representing an additional mechanism of genotoxicity.
Structural Characterization of this compound-DNA Adducts
The specific structures of DNA adducts determine their biological consequences, including their potential to cause mutations and the efficiency with which they are repaired. Characterization of these adducts is crucial for understanding the mutagenic spectrum of a chemical. Given the lack of specific data for this compound, the adduct profile of its parent compound, B[b]F, provides the most relevant model.
Studies on B[b]F consistently show that the primary site of DNA adduction is the exocyclic amino group (N²) of deoxyguanosine. In investigations using mouse lung and skin models, the major DNA adduct was identified through co-chromatography with synthetic standards. This principal adduct is derived from the reaction of the ultimate carcinogenic metabolite with dGuo. Specifically, it has been characterized as trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydro-B[b]F-deoxyguanosine. This finding suggests that a phenolic diol epoxide is the key proximate carcinogenic form of B[b]F that binds to guanine.
| Parent Compound | Adduct Structure | Biological System | Significance |
|---|---|---|---|
| Benzo(b)fluoranthene (B32983) | trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydro-B[b]F-deoxyguanosine | Mouse Lung, Mouse Skin | Major identified DNA adduct |
| Benzo(b)fluoranthene | Adducts derived from 5-OH-B[b]F-9,10-diol | Mouse Skin | Account for 58% of modified nucleotides |
Quantitative Analysis of DNA Adduct Levels (e.g., 32P-Postlabeling)
Detailed research specifically quantifying the DNA adduct levels of this compound using techniques such as ³²P-postlabeling is not extensively available in the public scientific literature.
The ³²P-postlabeling assay is an ultrasensitive method widely used for detecting DNA adducts formed by carcinogens. This technique allows for the detection of adducts without prior knowledge of their chemical structure or the need for radiolabeled carcinogens. The general methodology involves:
Enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates.
Enrichment of the hydrophobic adducts.
Labeling of the adducts by T4 polynucleotide kinase-catalyzed transfer of ³²P-phosphate from [γ-³²P]ATP.
Separation of the ³²P-labeled adducts by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Detection and quantification of the adducts by autoradiography and scintillation counting.
While this technique has been extensively applied to the parent compound, benzo(b)fluoranthene, and other PAHs, specific quantitative data detailing the levels of this compound-DNA adducts in various tissues or cell types remains uncharacterized in available research.
Dynamics of DNA Adduct Persistence and Repair
Information regarding the specific dynamics of persistence and the repair mechanisms for DNA adducts derived from this compound is not available in the reviewed scientific literature.
Influence of DNA Adducts on Key Genomic Elements
The formation of DNA adducts in critical genomic regions, such as proto-oncogenes and tumor suppressor genes, is a key mechanism through which carcinogenic PAHs can initiate cancer. Adducts in these genes can lead to miscoding during DNA replication, resulting in permanent mutations that can alter protein function and disrupt normal cellular control pathways.
Proto-oncogenes (e.g., RAS)
There is no specific information available in the scientific literature concerning the influence of this compound-DNA adducts on the RAS family of proto-oncogenes (e.g., KRAS, HRAS).
For other PAHs, research has shown that adduct formation at specific codons within the RAS genes (e.g., codons 12, 13, and 61) can lead to activating mutations. These mutations can lock the RAS protein in a permanently active state, leading to uncontrolled cell signaling for proliferation and survival. The resulting mutational spectrum, particularly the types of base substitutions observed (e.g., G→T transversions), often correlates with the binding preferences of the specific PAH metabolite. However, such studies have not been conducted or reported for this compound.
Tumor Suppressor Genes (e.g., P53)
Specific data on the impact of this compound-DNA adducts on the P53 tumor suppressor gene is not found in the available scientific research.
The P53 gene is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome." Inactivation of P53 is a common event in many human cancers. Carcinogens can inactivate P53 by inducing mutations that result from the formation of DNA adducts at specific mutational hotspots within the gene. These mutations can abrogate the tumor-suppressing functions of the p53 protein, allowing cells with damaged DNA to continue to divide, potentially leading to malignancy. While the mutational spectra of the P53 gene have been studied in relation to exposure to various other environmental carcinogens, a direct link or specific analysis for this compound has not been established.
Genotoxicity and Mutagenicity Mechanisms of 7 Methylbenzo B Fluoranthene
In Vitro Mutagenicity Assays and Strain-Specific Responses (e.g., Salmonella typhimurium TA98, TA100)
The Ames test, a widely used in vitro assay for identifying chemical mutagens, utilizes various strains of Salmonella typhimurium to detect different types of mutations. Strains TA98 and TA100 are particularly common in these assays. TA100 is designed to detect base-pair substitution mutations, while TA98 is used to identify frameshift mutations.
A study investigating the mutagenicity of several methylated benzo(b)fluoranthenes tested 7-Methylbenzo(b)fluoranthene in S. typhimurium strain TA100. The results of this assay indicated that this compound was inactive as a mutagen at the doses tested. nih.gov In the same study, other methylated analogues, such as 3-Methylbenzo(b)fluoranthene and 1,3-diMethylbenzo(b)fluoranthene (B12714676), did exhibit dose-dependent mutagenic activity in the same bacterial strain. nih.gov
Information regarding the mutagenicity of this compound in S. typhimurium strain TA98 was not found in the reviewed scientific literature.
| Compound | S. typhimurium Strain | Metabolic Activation | Result |
| This compound | TA100 | Present | Inactive |
| 3-Methylbenzo(b)fluoranthene | TA100 | Present | Dose-dependent mutagenic activity |
| 1,3-diMethylbenzo(b)fluoranthene | TA100 | Present | Dose-dependent mutagenic activity |
| Benzo(b)fluoranthene (B32983) | TA100 | Present | Dose-dependent mutagenic activity |
Analysis of Mutational Spectra Induced by this compound and its Analogues
Specific studies analyzing the mutational spectrum induced by this compound could not be identified in the available scientific literature. However, research on the parent compound, benzo(b)fluoranthene, provides insight into the types of mutations that can be induced by this class of chemicals.
Studies on benzo(b)fluoranthene have shown that it primarily induces C:G > A:T transversions. biorxiv.orgnih.govnih.govnih.gov This mutational signature is consistent with the formation of bulky DNA adducts that are misrepaired by the cellular machinery. Analysis of tumors induced by benzo(b)fluoranthene has revealed a predominant G to T transversion in the Ki-ras oncogene. nih.gov The mutational spectrum of benzo(b)fluoranthene has also been correlated with mutational signatures found in human cancers associated with tobacco exposure. nih.gov
Clastogenic Effects and Chromosomal Aberrations (e.g., Micronucleus Formation)
There is a lack of specific data in the scientific literature regarding the clastogenic effects and the induction of chromosomal aberrations, such as micronucleus formation, by this compound.
In contrast, the parent compound, benzo(b)fluoranthene, has been shown to cause robust dose-dependent increases in micronucleus frequency in the peripheral blood of mice, which is indicative of chromosome damage. biorxiv.orgnih.gov This clastogenic activity is a significant aspect of its genotoxic profile.
Cellular DNA Damage Response and Repair Pathway Activation
Specific information on the activation of cellular DNA damage response and repair pathways following exposure to this compound is not available in the current scientific literature.
For the parent compound, benzo(b)fluoranthene, it is understood that the bulky DNA adducts it forms are primarily repaired through the nucleotide excision repair (NER) pathway. Studies have suggested a role for transcription-coupled repair, a sub-pathway of NER, in the removal of benzo(b)fluoranthene-induced DNA damage, as evidenced by increased mutagenicity in intergenic regions compared to genic regions of DNA. nih.gov The cellular response to DNA damage is a complex process that can involve cell cycle arrest to allow for DNA repair or the induction of apoptosis if the damage is too extensive. uni.lu
Structure Activity Relationships Sar in Biological Activity
Impact of Methyl Group Position and Number on Mutagenicity and Tumorigenicity
The substitution of a methyl group onto the benzo(b)fluoranthene (B32983) backbone can dramatically alter its biological activity, with the position of the methyl group being a critical determinant of mutagenicity and tumorigenicity. Research has shown that methylation can either enhance or diminish the carcinogenic properties of the parent PAH.
In a comparative study, 7-Methylbenzo(b)fluoranthene was found to be less tumorigenic than its parent compound, benzo(b)fluoranthene (BbF). nih.gov The same study also investigated other methylated isomers and found that 3-Methylbenzo(b)fluoranthene and 1,3-Dimethylbenzo(b)fluoranthene (B12714676) were potent tumor initiators, with activity greater than that of BbF. nih.gov Conversely, 1-Methylbenzo(b)fluoranthene, 8-Methylbenzo(b)fluoranthene, 9-Methylbenzo(b)fluoranthene, and 12-Methylbenzo(b)fluoranthene were all less tumorigenic than BbF. nih.gov
In terms of mutagenicity in Salmonella typhimurium TA100, this compound, along with several other methylated isomers, was inactive at the doses tested. nih.gov In contrast, benzo(b)fluoranthene, 3-Methylbenzo(b)fluoranthene, and 1,3-Dimethylbenzo(b)fluoranthene exhibited dose-dependent mutagenic activity. nih.gov These findings underscore the critical role that the specific location of the methyl group plays in determining the mutagenic and tumorigenic potential of benzo(b)fluoranthene derivatives.
Comparative Tumorigenicity and Mutagenicity of Methylated Benzo(b)fluoranthenes
| Compound | Tumorigenic Activity Compared to Benzo(b)fluoranthene | Mutagenic Activity (S. typhimurium TA100) |
|---|---|---|
| Benzo(b)fluoranthene | - | Active |
| 1-Methylbenzo(b)fluoranthene | Less Active | Inactive |
| 3-Methylbenzo(b)fluoranthene | More Active | Active |
| This compound | Less Active | Inactive |
| 8-Methylbenzo(b)fluoranthene | Less Active | Inactive |
| 9-Methylbenzo(b)fluoranthene | Less Active | Inactive |
| 12-Methylbenzo(b)fluoranthene | Less Active | Inactive |
| 1,3-Dimethylbenzo(b)fluoranthene | More Active | Active |
| 5,6-Dimethylbenzo(b)fluoranthene | Less Active | Inactive |
Comparative Biological Activity of this compound with Isomeric and Non-Methylated Fluoranthenes
When compared to its parent, non-methylated compound, benzo(b)fluoranthene, this compound demonstrates significantly lower biological activity. As established, it is less tumorigenic and lacks the mutagenic properties observed in benzo(b)fluoranthene under the same experimental conditions. nih.gov
The comparison with its isomers further highlights the nuanced structure-activity relationships. For instance, the high tumorigenicity of 3-Methylbenzo(b)fluoranthene stands in stark contrast to the reduced activity of this compound. nih.gov This suggests that the region of the molecule where the methyl group is attached plays a pivotal role in the metabolic activation pathways that lead to carcinogenesis. The structural differences between these isomers likely influence their interaction with metabolic enzymes and the formation of reactive intermediates that can bind to DNA and initiate tumor formation.
Aryl Hydrocarbon Receptor (AhR) Activation and Relative Potencies
The biological effects of many PAHs are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov Upon binding to a PAH, the AhR translocates to the nucleus and promotes the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in the metabolic activation and detoxification of these compounds. nih.gov
While specific data on the AhR activation potency of this compound is limited, studies on other methylated PAHs suggest that methylation can enhance AhR-mediated activities. wur.nl For example, methylated phenanthrenes have been shown to be more potent activators of the human AhR than the parent phenanthrene. nih.gov Benzo(b)fluoranthene itself has been identified as a substantial activator of the AhR. nih.gov
Differential AhR-Mediated Responses by Methylated PAHs in Human and Rodent Systems
Transcriptional Regulation of AhR Target Genes (e.g., CYP1A1, CYP1A2)
The activation of the AhR by PAHs leads to the transcriptional induction of target genes, most notably CYP1A1 and CYP1A2. nih.gov These enzymes play a dual role: they can detoxify PAHs, but they can also metabolically activate them to carcinogenic intermediates. The induction of these genes is a hallmark of AhR activation. Studies with other fluoranthene (B47539) derivatives, such as benzo[k]fluoranthene, have demonstrated their ability to induce both CYP1A1 and CYP1A2 in human cells. nih.govnih.gov Given that benzo(b)fluoranthene is a known AhR agonist, it is plausible that this compound also influences the expression of these genes, although its potency and the specific profile of induced enzymes have not been thoroughly characterized. The level of induction of CYP1A1 and CYP1A2 can vary between different PAHs and even between different cell types and species.
Computational and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., AhR, nuclear receptors)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how compounds like 7-Methylbenzo(b)fluoranthene interact with biological receptors, such as the Aryl hydrocarbon Receptor (AhR).
The AhR is a transcription factor that mediates the toxicity of many xenobiotics. nih.gov It is a member of the basic helix–loop–helix/Per-ARNT-Sim (bHLH-PAS) protein family and is involved in numerous cellular processes, including differentiation, immunity, and metabolism. dntb.gov.ua The activation of AhR by a ligand, such as a PAH, is a critical step in its mechanism of action. nih.gov
In a typical molecular docking simulation for a PAH with AhR, a three-dimensional model of the receptor's ligand-binding domain (LBD) is required. nih.gov Due to the complexity and lack of a complete crystal structure for human AhR, homology modeling is often used to construct a model based on existing templates. nih.govdntb.gov.ua The simulations then place the ligand (this compound) into the binding site of the receptor.
Simulations can be performed in two modes:
Blind Docking: The entire receptor surface is searched to identify potential binding sites without prior knowledge. This is useful for discovering new or allosteric binding pockets. nih.gov
Focused Docking: The search is confined to a specific, known binding site, such as the canonical xenobiotic binding pocket in the PAS B domain. nih.govresearchgate.net
The results of these simulations provide a binding energy score, which estimates the affinity of the ligand for the receptor. Analysis of the docked conformation reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. For the AhR, several binding pockets have been identified through docking simulations, which are crucial for either activating the receptor or inhibiting its function. researchgate.net
| Binding Pocket | Location and Involved Domains | Key Amino Acid Residues (Examples) | Potential Functional Impact |
|---|---|---|---|
| Pocket A | Primarily PAS A domain, with some residues from PAS B and ARNT binding area | N123, Q273, I280 | May stabilize a closed conformation, inhibiting AhR:ARNT dimerization. researchgate.net |
| Pocket B | Involves both PAS A and PAS B domains | N123 | Similar to Pocket A, could impede ARNT binding through steric hindrance. researchgate.net |
| Pocket C | Canonical xenobiotic binding site in the PAS B domain | - | Binding in this site typically leads to receptor activation. researchgate.net |
| Pocket D | Interaction area between AhR and ARNT | E114, F117-V126, Y137, F266-I268 | Ligand binding could directly inhibit the crucial AhR:ARNT heterodimerization. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. researchgate.net For PAHs like this compound, QSAR models are developed to predict endpoints such as mutagenicity, carcinogenicity, or receptor binding affinity without the need for experimental testing for every new compound. researchgate.net
The process involves several key steps:
Data Set Collection: A dataset of compounds with known biological activities (e.g., mutagenic potency in human cells) is assembled. researchgate.net
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, and electronic properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbour (k-NN), or Classification and Regression Trees (CART), are used to build a mathematical model that links the descriptors to the biological activity. researchgate.net
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net
For PAHs, descriptors related to molecular size, shape, aromaticity, and electronic properties often play a significant role in determining their biological activity. nih.gov For instance, a QSAR model for the AhR activity of PAHs found that molecular polarizability was a key parameter, as it influences the compound's ability to partition within the cell membrane to bind with the receptor. nih.gov QSAR models can effectively classify PAHs based on their mutagenic potential, aiding in risk assessment and prioritization of these compounds for further study. researchgate.net
| Descriptor Category | Description | Examples |
|---|---|---|
| Topological | Describes the connectivity and branching of atoms in a molecule. | Wiener index, Kier & Hall connectivity indices |
| Geometrical | Describes the 3D shape and size of the molecule. | Molecular surface area, volume, ovality |
| Electronic | Quantifies electronic properties like charge distribution and orbital energies. | HOMO/LUMO energies, dipole moment, polarizability nih.gov |
| Physicochemical | Represents properties like lipophilicity and refractivity. | LogP (octanol-water partition coefficient), Molar Refractivity |
Computational Prediction of Metabolic Pathways and Reactive Metabolites
The biological effects of this compound are heavily dependent on its metabolic activation into reactive intermediates. Computational tools are increasingly used to predict the metabolic fate of xenobiotics. nih.gov These tools leverage knowledge of enzymatic reactions and metabolic networks to forecast how a compound will be transformed in a biological system. nih.govosti.gov
For PAHs, metabolism is primarily carried out by cytochrome P450 (CYP) enzymes, which introduce oxygen atoms into the aromatic ring system. This can lead to the formation of phenols, dihydrodiols, and ultimately, highly reactive diol epoxides. nih.gov The presence of a methyl group, as in this compound, can influence the metabolic pathway. Studies on the related compound 7-methylbenzo(a)pyrene have shown that metabolism can still occur at the substituted region, leading to the formation of dihydrodiols, despite the methyl group's presence. nih.gov
Computational systems for metabolic prediction often combine several approaches:
Expert Systems: Rule-based systems that use known biotransformation reactions to predict metabolites.
Database Approaches: Systems like HumanCyc that contain comprehensive pathway and genome data to place a compound within a known metabolic context. osti.gov
Machine Learning Models: Algorithms trained on large datasets of metabolic reactions to predict the most likely sites of metabolism on a new molecule.
These predictive models can identify potential reactive metabolites, such as epoxides and radical cations, which are often responsible for the genotoxic effects of PAHs. nih.gov
| Metabolic Step | Enzyme Family | Potential Product | Significance |
|---|---|---|---|
| Initial Oxidation | Cytochrome P450 (CYP) | Epoxides, Phenols | First step in detoxification and activation pathways. |
| Hydration | Epoxide Hydrolase | trans-Dihydrodiols | Precursors to highly reactive diol epoxides. nih.gov |
| Secondary Oxidation | Cytochrome P450 (CYP) | Diol Epoxides | Ultimate carcinogenic metabolites that can bind to DNA. nih.gov |
| Conjugation | GST, UGT, SULT | Glucuronide, Sulfate, or Glutathione (B108866) Conjugates | Detoxification pathway leading to excretion. |
In Silico Analysis of DNA Adduct Formation and Stability
Once metabolically activated to reactive forms like diol epoxides, this compound can covalently bind to DNA, forming DNA adducts. nih.gov These adducts are lesions in the DNA that can lead to mutations and initiate carcinogenesis if not repaired. In silico analysis is a powerful tool for studying the formation, structure, and stability of these adducts.
Computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can be used to model the entire process:
Reaction Modeling: QM methods can simulate the chemical reaction between the reactive metabolite (e.g., a diol epoxide) and a DNA base (typically guanine (B1146940) or adenine), predicting the most likely sites of adduction and the reaction's feasibility.
Adduct Structure: The 3D structure of the resulting DNA adduct within a DNA duplex is modeled. This reveals the conformational changes induced by the adduct, such as bending or unwinding of the DNA helix.
Experimental evidence shows that carcinogenic PAHs are metabolically activated by P450 enzymes to diol epoxides that form predominantly stable DNA adducts by binding to the exocyclic amino groups of purine (B94841) bases. nih.gov Computational analysis helps to rationalize these findings at an atomic level, explaining why certain isomers are more reactive or why certain adducts are more persistent and mutagenic than others.
| Step | Computational Method | Objective | Typical Output |
|---|---|---|---|
| 1. Model Reactants | Quantum Mechanics (QM) | Optimize the 3D structures of the reactive metabolite and the DNA base. | Optimized geometries, electronic properties (e.g., charge distribution). |
| 2. Simulate Reaction | QM (e.g., DFT) | Model the covalent bond formation between the metabolite and DNA. | Reaction energy barriers, transition state structures, adduct geometry. |
| 3. Build Adducted DNA | Molecular Modeling Software | Insert the newly formed adduct into a standard DNA helix. | A 3D model of the adducted DNA duplex. |
| 4. Analyze Stability and Dynamics | Molecular Dynamics (MD) Simulations | Simulate the behavior of the adducted DNA in a solvated environment. | Trajectory of atomic motion, structural parameters (e.g., helix bending), binding free energies. |
Environmental Research and Source Apportionment Studies
Formation Mechanisms of 7-Methylbenzo(b)fluoranthene in Anthropogenic and Natural Combustion Processes
This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is not produced commercially but is rather a byproduct of the incomplete combustion of organic materials. Its formation is intrinsically linked to both human activities (anthropogenic) and natural events.
Anthropogenic Sources: The primary anthropogenic sources of this compound are processes involving the burning of fossil fuels. These include emissions from vehicle exhaust, industrial processes, and the generation of heat and power. The compound is a common constituent of coal tar and creosote, which are produced during the high-temperature treatment of coal. epa.govtpsgc-pwgsc.gc.ca Industrial activities such as aluminum production and the use of coal tar pitch in joining electrical components also contribute to its release into the environment. epa.govtpsgc-pwgsc.gc.ca Domestic activities like home heating with wood and coal, as well as open burning of garbage, are also significant sources. epa.gov
The formation of PAHs, including methylated variants like this compound, during combustion is a complex process. It involves the pyrolysis of organic matter, leading to the formation of smaller, unstable molecules and radicals. These reactive species then combine to form larger, more stable aromatic structures. The presence of methyl groups, such as in this compound, can arise from the chemical composition of the fuel itself. For instance, aromatic fuels like toluene (B28343) and m-xylene, which contain methyl groups, can lead to the formation of methylated PAHs during combustion.
Natural Sources: Natural combustion processes are also a source of this compound. Forest and bush fires, which involve the large-scale burning of biomass, release a complex mixture of PAHs into the atmosphere. Volcanic eruptions are another natural source, spewing organic compounds from the Earth's interior that can undergo combustion and transformation into PAHs.
Occurrence and Distribution in Diverse Environmental Matrices (e.g., air particulates, soil, sediments, food sources)
Due to its formation during combustion, this compound is a ubiquitous environmental contaminant found in various environmental compartments. Its physical and chemical properties, particularly its low water solubility and high affinity for organic matter, govern its distribution.
Air Particulates: In the atmosphere, this compound is predominantly adsorbed onto particulate matter. epa.govnih.gov This association with airborne particles allows for its long-range transport and subsequent deposition onto soil and water surfaces. Urban and industrial areas typically exhibit higher atmospheric concentrations due to the density of emission sources. mdpi.com
Soil and Sediments: Soil and sediments are major sinks for this compound. epa.govresearchgate.net It reaches these environments through atmospheric deposition and runoff from contaminated surfaces like roads. Its strong adsorption to organic matter in soil and sediment particles leads to its persistence in these matrices. tpsgc-pwgsc.gc.ca Elevated concentrations are often found near industrial sites, such as former manufactured-gas plants and wood treatment facilities that used creosote. epa.gov
Food Sources: The food chain is a significant pathway for human exposure to this compound. nih.govnih.gov Contamination can occur through the deposition of airborne particles onto crops. epa.govnih.gov Foods that are processed at high temperatures, such as grilling, smoking, or roasting, can also have increased levels of this compound. epa.govnih.gov Seafood, particularly bivalve mollusks like mussels and oysters, can accumulate PAHs from contaminated water and sediments. nih.gov
The following table provides a summary of the occurrence of Benzo(b)fluoranthene (B32983), a closely related and often co-occurring PAH, in various environmental matrices. While specific data for the 7-methylated form is less common, these values give an indication of the potential concentration ranges.
| Environmental Matrix | Typical Concentration Range | Key Sources |
| Urban Air (particulate matter) | ng/m³ | Vehicle exhaust, industrial emissions, residential heating |
| Soil (near industrial sites) | mg/kg | Industrial waste, atmospheric deposition |
| Sediments (urban waterways) | µg/kg to mg/kg | Urban runoff, industrial effluent, atmospheric deposition |
| Smoked or Grilled Foods | µg/kg | High-temperature cooking processes |
| Leafy Vegetables (urban areas) | µg/kg | Atmospheric deposition |
Note: Concentrations can vary significantly based on proximity to sources and specific environmental conditions.
Source Identification and Fingerprinting Techniques for Alkylated PAH Mixtures
Distinguishing between different sources of PAH contamination is crucial for environmental forensics and remediation efforts. Since PAHs are often released as complex mixtures, the relative abundance of different parent and alkylated PAHs can serve as a "fingerprint" for a specific source. esaa.orgeurofinsus.com
Alkylated PAH Profiles: Petrogenic sources (related to petroleum) and pyrogenic sources (related to combustion) have distinct PAH profiles. Petrogenic sources, such as crude oil, are typically rich in alkylated PAHs relative to their parent compounds. esaa.orgeurofinsus.com In contrast, pyrogenic sources generally show a higher proportion of the parent, non-alkylated PAHs. esaa.org By analyzing the distribution of this compound and other alkylated PAHs relative to benzo(b)fluoranthene, scientists can infer the origin of the contamination.
Diagnostic Ratios: The use of molecular diagnostic ratios is a common technique for source apportionment. mdpi.comesaa.org This involves calculating the ratios of specific PAH isomers that have similar physical and chemical properties. The underlying principle is that these ratios remain relatively constant from the source to the environmental sample. esaa.org For example, the ratio of fluoranthene (B47539) to pyrene (B120774) can help differentiate between petroleum combustion and biomass burning. While specific ratios involving this compound are less established, the principle of using isomer ratios is a key tool in PAH source tracking.
Chemometric Analysis: Advanced statistical techniques, such as Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF), are increasingly used to analyze complex PAH data sets. mdpi.comesaa.orgverdantas.com These methods can identify patterns and correlations in the data, helping to resolve contributions from multiple sources. verdantas.com For instance, PCA can reduce the dimensionality of the data to identify the principal components that explain the most variance, which can then be related to specific source profiles. esaa.org
The following table illustrates the general principle of using PAH characteristics for source identification.
| Characteristic | Petrogenic Sources (e.g., Crude Oil) | Pyrogenic Sources (e.g., Combustion) |
| Alkylated vs. Parent PAHs | High abundance of alkylated PAHs | High abundance of parent PAHs |
| Low vs. High Molecular Weight PAHs | Predominance of 2- and 3-ring PAHs | Predominance of 4- to 6-ring PAHs |
| Example Diagnostic Ratio (Conceptual) | Low ratio of (Fluoranthene / Pyrene) | High ratio of (Fluoranthene / Pyrene) |
Environmental Transport and Fate Modeling (e.g., Sorption, Mobilization in Aquatic Systems)
The environmental transport and ultimate fate of this compound are governed by its physicochemical properties and the environmental conditions it encounters. epa.gov
Sorption: Due to its hydrophobic nature and low aqueous solubility, this compound has a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.canih.gov This process, known as sorption, significantly limits its mobility in the environment. The soil adsorption coefficient (Koc) for benzo(b)fluoranthene is very high, indicating strong binding to organic matter. tpsgc-pwgsc.gc.ca This strong sorption means that it is not easily leached from the soil into groundwater.
Mobilization in Aquatic Systems: In aquatic environments, this compound is primarily associated with suspended particles and bottom sediments. nih.govepa.gov While its solubility in water is very low, it can be mobilized through the transport of these contaminated particles. frontiersin.org Desorption from sediment particles can occur, potentially leading to its remobilization in the water column and uptake by aquatic organisms. nih.gov The presence of colloids, or very fine particles, in the water can also facilitate its transport. nih.gov
Environmental Fate: Once in the environment, this compound can be degraded through several processes, although it is generally persistent.
Photodecomposition: When dissolved in water or adsorbed on surfaces exposed to sunlight, it can undergo photodecomposition. nih.gov
Biodegradation: Certain microorganisms in soil and sediment have the ability to degrade PAHs, although the rate of degradation for high molecular weight PAHs like this compound is typically slow. nih.gov
Atmospheric Reactions: In the atmosphere, it can react with other pollutants like ozone and nitrogen oxides, leading to its transformation into other compounds. nih.gov
Modeling the transport and fate of this compound involves complex calculations that consider its partitioning between air, water, soil, and biota, as well as its degradation rates under different environmental conditions. These models are essential tools for predicting its environmental concentrations and potential for exposure.
Conclusion and Future Research Directions
Summary of Current Research Understanding of 7-Methylbenzo(b)fluoranthene
The current body of scientific literature on this compound is notably limited, with research primarily centered on initial toxicological screenings. The most definitive study on this specific compound assessed its mutagenicity and tumor-initiating capabilities. In this research, this compound was found to be inactive as a mutagen in the Salmonella typhimurium TA100 assay oup.comnih.gov.
Regarding its carcinogenic potential, the same study demonstrated that this compound has a lower tumor-initiating activity on mouse skin compared to its parent, non-methylated compound, Benzo(b)fluoranthene (B32983) (BbF) oup.comnih.gov. This finding is significant because methyl substitution is known to cause substantial changes in the tumorigenic activity of polycyclic aromatic hydrocarbons (PAHs), though the effects vary depending on the position of the methyl group and the structure of the parent PAH oup.compsu.edu. The low activity of this compound has been suggested to potentially indicate the importance of the BbF-6,7-epoxide pathway in the metabolic activation and tumorigenesis of the parent compound, a pathway that methylation at the 7-position might hinder oup.com.
Identification of Key Knowledge Gaps and Unexplored Research Avenues
The limited focus on this compound has resulted in significant knowledge gaps that represent numerous avenues for future research.
Key Knowledge Gaps Include:
Metabolism and Bioactivation: There is a profound lack of information regarding the metabolic fate of this compound in biological systems. The specific enzymes involved in its metabolism, the identity of its metabolites, and its potential for forming DNA adducts are unknown. While general PAH metabolism often involves the formation of reactive diol-epoxides, radical cations, and o-quinones, the specific pathways for this methylated derivative have not been elucidated nih.govoup.com.
Comprehensive Toxicological Profile: Research has been confined to mutagenicity and tumor initiation on skin nih.gov. Other critical toxicological endpoints have not been investigated. Unexplored areas include its potential as a complete carcinogen, its effects on different organ systems, its potential for reproductive or developmental toxicity, and its immunotoxic effects.
Environmental Occurrence and Fate: Data on the presence, concentration, and persistence of this compound in environmental media such as air, water, and soil are absent. Its parent compound, Benzo(b)fluoranthene, is a known environmental contaminant resulting from incomplete combustion tpsgc-pwgsc.gc.caepa.gov. Understanding the sources, transport, and degradation of the methylated form is crucial for assessing environmental exposure.
Human Exposure Assessment: There are no studies measuring levels of this compound in human tissues or fluids. Consequently, human exposure levels and potential health risks associated with this specific compound are entirely unknown. The development of specific biomarkers of exposure is a critical, unexplored avenue.
Proposed Methodological Advancements for Future Investigations
Future investigations into this compound would greatly benefit from the application of modern analytical and toxicological methodologies. These advanced techniques can provide the sensitivity and specificity required to address the identified knowledge gaps.
Proposed methods include:
Advanced Chromatographic and Spectrometric Techniques: To accurately identify and quantify this compound in complex environmental and biological matrices, advanced separation techniques are necessary. Methods like two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) can resolve isomers of methylated PAHs that are difficult to separate using conventional GC-MS researchgate.netdiva-portal.org. For analyzing metabolites, high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) offers the sensitivity needed to detect and identify metabolic products in cell cultures or animal studies nih.govcdc.gov.
In Vitro and High-Throughput Screening: Human cell lines, such as liver (HepG2) or lung cells, can be used to study the metabolism and cytotoxic effects of this compound, providing a mechanistic understanding of its biological activity without the immediate need for animal testing nih.gov. High-throughput screening assays could efficiently assess a range of toxicological endpoints.
Genomic and Adductomic Approaches: Modern techniques like ³²P-postlabelling or liquid chromatography-tandem mass spectrometry can be employed to detect and identify specific DNA adducts formed by reactive metabolites, providing direct evidence of genotoxicity nih.gov.
| Methodological Advancement | Principle | Specific Application for this compound Research |
|---|---|---|
| Two-Dimensional Gas Chromatography/Mass Spectrometry (GCxGC-MS) | Provides enhanced chromatographic resolution by using two columns with different stationary phases for comprehensive separation. | Separation and quantification of this compound from other methylated PAH isomers in complex environmental samples (e.g., sediment, air particulates) researchgate.net. |
| High-Performance Liquid Chromatography/High-Resolution Mass Spectrometry (HPLC-HRMS) | Combines liquid-phase separation with highly accurate mass detection. | Identification and structural elucidation of unknown metabolites in in vitro (cell culture) or in vivo (urine, plasma) metabolism studies nih.govcdc.gov. |
| DNA Adductomics (e.g., LC-MS/MS) | Highly sensitive mass spectrometry-based methods to detect and quantify DNA modifications (adducts). | To determine if this compound or its metabolites bind to DNA, and to identify the specific structure of any resulting adducts, clarifying its genotoxic mechanism nih.gov. |
| In Vitro Cell-Based Assays (e.g., Human Liver or Lung Cells) | Utilizes cultured human cells to model human-relevant biological responses to chemical exposure. | To investigate metabolic pathways, cytotoxicity, and mechanisms of action in a controlled environment relevant to human physiology nih.gov. |
Significance of Interdisciplinary Approaches for Comprehensive Assessment
A thorough assessment of the environmental and human health risks associated with this compound is not possible through a single scientific discipline. A comprehensive understanding requires a concerted, interdisciplinary approach that integrates expertise from several fields.
Analytical Chemistry and Environmental Science: Collaboration between these fields is essential for developing robust methods to detect this compound in the environment figshare.com. Environmental scientists can identify potential sources and hotspots of contamination, while analytical chemists provide the tools for accurate quantification, which together inform exposure models doi.orgucsf.edu.
Toxicology and Molecular Biology: Toxicologists can use in vitro and in vivo models to determine the compound's health effects, while molecular biologists can uncover the underlying mechanisms, such as receptor interactions, metabolic activation pathways, and patterns of DNA damage oup.comki.se.
Computational Toxicology and Risk Assessment: This field can use data generated by other disciplines to build predictive models for toxicity and environmental fate. Risk assessors synthesize all available information—on exposure, metabolism, and toxicity—to estimate the potential risk to human populations and ecosystems iiardjournals.org. This is particularly important for data-poor compounds like this compound, where models can help prioritize future research needs.
By combining these perspectives, the scientific community can move beyond the current, limited understanding of this compound to develop a holistic view of its properties, behavior, and potential impact on public and environmental health.
Q & A
Basic: What analytical methods are recommended for detecting 7-methylbenzo(b)fluoranthene in environmental samples?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound. Key steps include:
- Sample Preparation : Use alkaline methanol extraction followed by solid-phase purification with silica columns to isolate PAHs from matrices like soil or plant material .
- Chromatographic Resolution : Employ nonpolar capillary columns (e.g., HP-5MS) to resolve co-eluting isomers like benzo(b)fluoranthene and benzo(k)fluoranthene. Mass spectral deconvolution is critical for unresolved pairs .
- Quantification : Use deuterated internal standards (e.g., pyrene-d10 or chrysene-d12) to correct for recovery losses during extraction .
Basic: How should researchers design carcinogenicity studies for this compound?
Methodological Answer:
- Model Selection : Use rodent models (e.g., mice or rats) with controlled exposure via dermal application or inhalation, as these pathways mimic occupational exposure .
- Dose-Response Analysis : Include multiple dose levels to establish thresholds for tumorigenicity, referencing IARC’s Group 2B classification (possible human carcinogen) .
- Endpoint Monitoring : Track metabolic activation markers like 1,2-dihydrodiols and monohydroxy derivatives, which are critical for understanding carcinogenic pathways .
Advanced: How can discrepancies between experimental and theoretical data (e.g., DFT calculations) for this compound be resolved?
Methodological Answer:
- Parameter Optimization : Adjust DFT functional levels (e.g., B3LYP/6-31G*) to better align with experimental UV-Vis or IR spectra. Fluoranthene derivatives often require hybrid functionals for accurate bandgap predictions .
- Validation : Compare theoretical results with high-resolution mass spectrometry (HRMS) and NMR data for structural confirmation. Prioritize positional agreement of spectral bands over intensity mismatches .
Advanced: What challenges arise in quantifying this compound in complex environmental mixtures?
Methodological Answer:
- Co-Elution Issues : Benzo(b)fluoranthene may co-elute with benzo(j)fluoranthene in GC-MS. Use selective ion monitoring (SIM) with m/z 252 (characteristic fragment) or tandem MS/MS to improve specificity .
- Matrix Effects : Plant matrices require alkaline saponification to remove lipids, followed by silica gel cleanup to reduce interference from chlorophyll and sterols .
- Detection Limits : Optimize extraction efficiency using pressurized liquid extraction (PLE) with ethyl acetate, achieving sub-ppb detection limits in soil samples .
Basic: How can fluorescence properties of this compound be measured in heterogeneous matrices?
Methodological Answer:
- Matrix Embedding : Incorporate the compound into Langmuir-Blodgett (LB) films using stearic acid to stabilize its fluorescence in aqueous environments .
- Time-Resolved Fluorescence : Use microsecond-range delay times to distinguish its phosphorescence from background autofluorescence in environmental samples .
Advanced: What strategies validate the accuracy of PAH quantification methods for this compound?
Methodological Answer:
- Spike-Recovery Tests : Add known concentrations to blank matrices (e.g., plant tissue) and validate recovery rates (85–115%) across multiple batches .
- Interlaboratory Comparisons : Share samples with accredited labs (e.g., AGAT Halifax) to cross-validate results, particularly for non-accredited parameters like benzo(j+k)fluoranthene .
Advanced: How do methylation patterns influence the metabolic activation of this compound?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify methylated dihydrodiols, which are key intermediates in cytochrome P450-mediated activation .
- Enzymatic Studies : Incubate liver microsomes with the compound and monitor epoxide formation via fluorescence quenching assays .
Basic: What are the best practices for synthesizing and characterizing this compound standards?
Methodological Answer:
- Synthesis : Use Friedel-Crafts alkylation of benzo(b)fluoranthene with methyl chloride, followed by recrystallization in dichloromethane .
- Purity Verification : Confirm ≥98% purity via HPLC-UV (254 nm) and compare retention times with certified reference materials (e.g., Sigma-Aldrich) .
Advanced: How can epigenetic effects of this compound be assessed in vitro?
Methodological Answer:
- DNA Methylation Analysis : Treat cell lines (e.g., HepG2) with sub-cytotoxic doses and perform bisulfite sequencing to map CpG island methylation changes .
- Histone Modification Screening : Use chromatin immunoprecipitation (ChIP) to assess acetylation or methylation marks linked to tumor suppressor gene silencing .
Basic: What guidelines ensure reproducibility in PAH risk assessment studies involving this compound?
Methodological Answer:
- Standardized Protocols : Follow IARC’s Monograph 103 for dose selection, exposure duration, and endpoint reporting .
- Data Transparency : Include raw chromatograms, calibration curves, and uncertainty estimates in supplementary materials, adhering to the Franklin Standards for scientific communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
